molecular formula C20H19FN4O2S B2363158 N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921465-88-5

N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2363158
CAS No.: 921465-88-5
M. Wt: 398.46
InChI Key: KHCPSTLXBQVXFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized successfully, and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular formula of the compound is C20H19FN4O2S, and its molecular weight is 398.46.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study conducted by Sunder and Maleraju (2013) explored the synthesis of derivatives related to N-(3-fluoro-4-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. They synthesized eight derivatives and tested their anti-inflammatory activity, discovering significant activity in several compounds (Sunder & Maleraju, 2013).

Anticancer and Antimicrobial Activities

Gull et al. (2016) studied a series of compounds related to this compound for various biological activities including antioxidant, antibacterial, and urease inhibition. They found these compounds to display significant activity, particularly in urease inhibition (Gull et al., 2016).

Lu et al. (2020) synthesized new N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds showed promising antibacterial activities and potential as leads in the design of antibacterial agents (Lu et al., 2020).

Photo-degradation Analysis

Wu et al. (2007) investigated the photo-degradation behavior of compounds similar to this compound. Their research provides insights into the stability and degradation pathways of these compounds under light exposure (Wu et al., 2007).

Hepatic Metabolism and Thyroid Hormone Levels

Christenson et al. (1996) explored the effects of a compound structurally related to this compound on hepatic metabolism and circulating thyroid hormone levels in rats. Their study suggests potential impacts on liver function and thyroid hormone biotransformation (Christenson et al., 1996).

Non-Peptide CCKB Receptor Antagonists

Bertrand et al. (1994) investigated the pharmacological properties of ureido-acetamides, a family of compounds related to this compound. They found these compounds to be potent and selective non-peptide CCKB receptor antagonists, useful for exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).

Mechanism of Action

The compound displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Future Directions

The study suggests that hydrazine-coupled pyrazole derivatives, which include this compound, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-12-3-6-14(7-4-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-8-5-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPSTLXBQVXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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